3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c16-12-4-2-1-3-11(12)14(20)17-7-5-10(6-8-17)18-13(19)9-22-15(18)21/h1-4,10H,5-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEFRYYCAUGFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves multi-step organic reactions
Preparation of Piperidine Derivative: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization reactions involving amines and aldehydes.
Introduction of Bromobenzoyl Group: The bromobenzoyl group can be introduced via Friedel-Crafts acylation using bromobenzoyl chloride and an appropriate catalyst.
Formation of Thiazolidine Ring: The thiazolidine ring can be formed through cyclization reactions involving thiourea and α-halo carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Scientific Research Applications of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
This compound, also known by its CAS number 1798542-99-0 , is a chemical compound with applications in scientific research, particularly in the synthesis of novel compounds with antimicrobial and anticancer activities . This compound contains a piperidine group, a thiazolidinedione moiety, and a bromobenzoyl substituent, which contribute to its biological activity.
Synthesis and Chemical Properties
The synthesis of compounds incorporating thiazolidinedione moieties has been achieved through various synthetic pathways, including Knoevenagel condensation reactions . For instance, the Knoevenagel condensation of 1,3-thiazolidine-2,4-dione with aromatic aldehydes yields (E)-5-arylidenethiazolidine-2,4-diones . Piperidines, which form part of the structure of this compound, are also important in synthesizing various compounds with diverse applications .
Antimicrobial and Anticancer Research
Thiazole derivatives, which are structurally related, have demonstrated promising antimicrobial activity . Studies have evaluated the in vitro antimicrobial activity of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives against bacterial and fungal species, showing that certain compounds exhibit significant antimicrobial activity . Similarly, research into 4-(4-bromophenyl)-thiazol-2-amine derivatives has identified compounds with antimicrobial activity comparable to standard drugs like norfloxacin and fluconazole .
In anticancer research, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been evaluated for their activity against the oestrogen receptor-positive human breast adenocarcinoma cancer cell line (MCF7) . Specific compounds have shown significant anticancer activity in these screenings .
Use as a Building Block in Synthesis
This compound is also used as a building block for synthesizing complex molecules with potential biological activities . For example, it is related to the synthesis of thieno[2,3-b]pyridines, which have a broad range of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
The mechanism of action of 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Modifications and Pharmacophore Analysis
The TZD scaffold allows for substitutions at positions 3 and 5, which significantly influence bioactivity. Below is a comparative analysis of key analogues:
Key Observations :
- Bromine vs.
- Ring Size : The piperidine ring (6-membered) in the target compound offers greater conformational flexibility than the azetidine (4-membered) in ’s analogue, which could influence binding kinetics .
- Dual Substitution : Compounds with 3,5-disubstitution (e.g., Compound 95) often exhibit enhanced activity due to synergistic interactions, whereas the target compound’s single substitution at position 3 may prioritize selectivity .
Biological Activity
The compound 3-[1-(2-bromobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a synthetic derivative of thiazolidine-2,4-dione, a class known for its diverse biological activities. This compound features a thiazolidine ring fused with a dione functional group and contains a piperidine moiety substituted with a 2-bromobenzoyl group. The structural complexity of this compound suggests potential applications in pharmaceutical development, particularly in the fields of cancer and infectious disease treatment.
Anticancer Properties
Research indicates that compounds within the thiazolidine-2,4-dione class exhibit significant anticancer activity . For instance, studies have shown that derivatives can induce apoptosis in various cancer cell lines through both intrinsic and extrinsic signaling pathways. Specifically, compounds similar to this compound have demonstrated efficacy against human lung (A549), breast (MCF-7), and liver (HepG2) cancer cells, with some showing lower IC50 values compared to established chemotherapeutics like irinotecan .
Antimicrobial Activity
In addition to anticancer effects, this compound may possess antimicrobial properties . Thiazolidine derivatives have been evaluated for their ability to inhibit bacterial growth, particularly against Gram-positive bacteria. The presence of the bromobenzoyl group enhances the compound's reactivity and may contribute to its antimicrobial efficacy .
The mechanisms through which this compound exerts its biological effects are under investigation. Key pathways include:
- PPAR Activation : The compound may activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in regulating cellular metabolism and inflammation.
- Apoptotic Pathways : It has been shown to modulate the expression of Bcl-2 family proteins, promoting apoptosis in cancer cells by decreasing anti-apoptotic members while increasing pro-apoptotic members .
Table 1: Biological Activities of this compound
Case Study 1: Anticancer Activity
In a study evaluating various thiazolidine derivatives, the compound exhibited notable antiproliferative effects against multiple cancer cell lines. The IC50 values indicated that it was more effective than several standard treatments. The study concluded that the unique structural features of the compound contributed significantly to its enhanced biological activity .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of thiazolidine derivatives revealed that this compound effectively inhibited the growth of specific Gram-positive bacteria. This suggests potential for development as an antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
